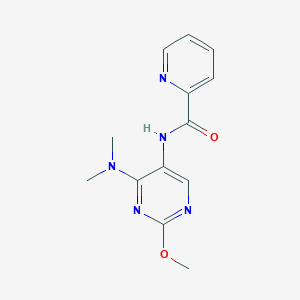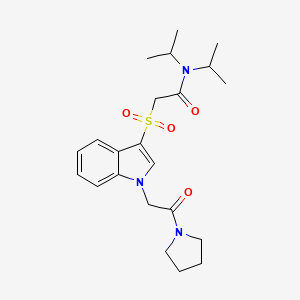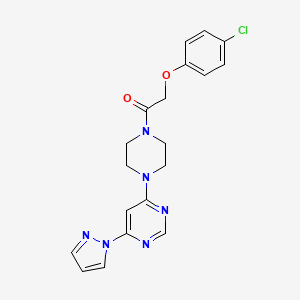![molecular formula C15H19N5O2S B2486836 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide CAS No. 869068-20-2](/img/structure/B2486836.png)
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The interest in 1,2,4-triazine derivatives stems from their broad range of pharmaceutical activities, including antibacterial, antifungal, and antitumor properties. These compounds often feature in the synthesis of various bioactive molecules due to their promising pharmacological profiles. The specific compound "2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide" is anticipated to exhibit similar biological significance, warranting detailed analysis of its synthesis, molecular structure, and properties (MahyavanshiJyotindra, ParmarKokila, MahatoAnil, 2011).
Synthesis Analysis
The synthesis of related 1,2,4-triazine derivatives typically involves the condensation of specific thiol compounds with chloro or bromoacetamides in the presence of a base like potassium carbonate. This process highlights the modular nature of constructing triazine compounds, which allows for the introduction of diverse functional groups, potentially including the butylphenyl group and the acetamide moiety present in the compound of interest (MahyavanshiJyotindra, ParmarKokila, MahatoAnil, 2011).
Molecular Structure Analysis
Molecular structure elucidation of triazine derivatives, including the target compound, relies heavily on spectroscopic techniques such as NMR, IR, and mass spectrometry. These methods provide detailed insights into the compound's molecular framework, including the presence of functional groups, their connectivity, and the overall molecular conformation. The planarity of the triazine ring and its substitution pattern significantly influence the compound's biological activity and physicochemical properties (Fun, Quah, Nithinchandra, Kalluraya, 2011).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Studies have indicated that derivatives of 1,2,4-triazin-3-yl sulfanyl acetamides exhibit significant antimicrobial properties. For instance, novel triazinone derivatives were evaluated for their antimicrobial property against certain bacterial and fungal pathogens, demonstrating growth inhibition capabilities (Kumara et al., 2015). Furthermore, N-substituted sulfanilamide derivatives have been synthesized and characterized, revealing no significant antibacterial activity with the introduction of the benzene ring to CO–NH group or SO2–NH moiety, and none exhibited antifungal activity (Lahtinen et al., 2014).
Antiviral Activity
The synthesis and evaluation of 4,6-bis-ethylamino[1,3,5]triazine derivatives for Flu A (H1N1) virus indicate high antiviral activity, showcasing the potential for developing new antiviral drugs based on triazine derivatives (Demchenko et al., 2020).
Anticancer Evaluation
Derivatives of 1,2,4-triazin-3-yl sulfanyl acetamides have been synthesized and evaluated for their anticancer properties. For example, a series of 4-arylsulfonyl-1,3-oxazoles were synthesized, showing significant activity against various cancer cell lines, suggesting the potential use of these compounds in cancer therapy (Zyabrev et al., 2022).
Eigenschaften
IUPAC Name |
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-2-3-4-11-5-7-12(8-6-11)18-13(21)10-23-15-19-17-9-14(22)20(15)16/h5-9H,2-4,10,16H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECZFNJCMKBZHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=CC(=O)N2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-butylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{1-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}but-2-ynamide](/img/structure/B2486758.png)


![[(2R,3S)-2-(2-methylpyrazol-3-yl)oxan-3-yl]methanamine](/img/structure/B2486764.png)
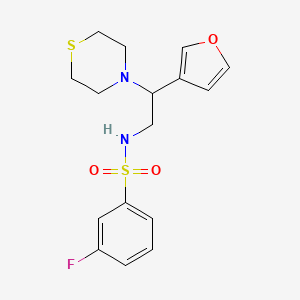
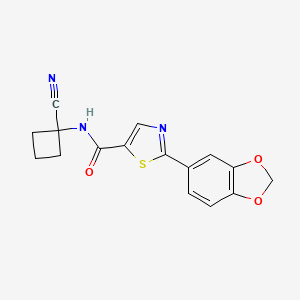
![8-(3-(1H-imidazol-1-yl)propyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486767.png)
![N-(2,5-dimethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2486768.png)
![[2-(4-Tert-butylphenoxy)phenyl]methanol](/img/structure/B2486769.png)
